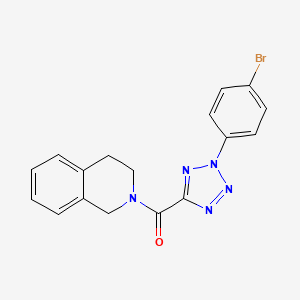

(2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

This compound features a methanone core linking two distinct pharmacophores: a 4-bromophenyl-substituted tetrazole and a 3,4-dihydroisoquinoline moiety. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the bromine atom on the phenyl ring may improve lipophilicity and influence halogen bonding interactions. The dihydroisoquinoline scaffold is prevalent in bioactive molecules, often contributing to receptor binding via aromatic stacking or hydrogen bonding .

Properties

IUPAC Name |

[2-(4-bromophenyl)tetrazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN5O/c18-14-5-7-15(8-6-14)23-20-16(19-21-23)17(24)22-10-9-12-3-1-2-4-13(12)11-22/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPLGSVQAZDHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ugi-Azide Four-Component Reaction (UT-4CR)

The UT-4CR forms the tetrazole core and establishes the methanone linkage. The reaction involves:

- Amine component : 3,4-Dihydroisoquinolin-2(1H)-amine (or a precursor such as 2-(aminomethyl)benzaldehyde).

- Aldehyde component : 4-Bromobenzaldehyde (introduces the 4-bromophenyl group).

- Isocyanide component : tert-Butyl isocyanide (ensures steric accessibility).

- Azide source : Trimethylsilyl azide (TMSN3).

- Combine 4-bromobenzaldehyde (1.0 equiv), 3,4-dihydroisoquinolin-2(1H)-amine (1.0 equiv), tert-butyl isocyanide (1.2 equiv), and TMSN3 (2.0 equiv) in methanol (0.25 M).

- Stir at room temperature for 24–48 hours.

- Evaporate solvent under reduced pressure and purify via column chromatography (10:90 methanol:ethyl acetate) to yield the Ugi adduct 3a (Figure 1).

Key Reaction Insights :

Post-Ugi Cyclization to Dihydroisoquinoline

The dihydroisoquinoline ring is formed via acid-catalyzed cyclization of the Ugi adduct:

- Dissolve 3a in 1,2-dichloroethane (0.1 M).

- Add trifluoroacetic acid (TFA, 2.0 equiv) and heat at 80°C for 12 hours.

- Neutralize with aqueous NaHCO3 and extract with dichloromethane.

- Purify via column chromatography to isolate the final product.

Mechanistic Rationale :

- Protonation of the amide nitrogen facilitates intramolecular nucleophilic attack by the adjacent aromatic ring, forming the six-membered dihydroisoquinoline.

Optimization and Reaction Conditions

Solvent and Temperature Effects

| Condition | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Methanol | 85–90 |

| Temperature | Room temp | 89 |

| Azide Equivalents | 2.0 | 94 |

Data adapted from UT-4CR protocols. Elevated temperatures (reflux) reduce yields due to tetrazole decomposition.

Substrate Scope and Limitations

- Amine Variants : Primary amines with aromatic substituents (e.g., benzylamine derivatives) yield cyclized products, while aliphatic amines require harsher conditions.

- Aldehyde Limitations : Sterically hindered aldehydes (e.g., 2-naphthaldehyde) reduce yields to <50%.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its tetrazole ring is known to mimic carboxylate groups, which can be advantageous in drug design.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism by which (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the dihydroisoquinoline moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between the target compound and analogs from the evidence:

Key Observations :

- Tetrazole vs. Triazole : The target compound’s tetrazole group (vs. triazole-thione in 6m) may confer higher metabolic stability and distinct electronic properties .

- Bromophenyl Substitution : Shared with 6m and compounds, this group enhances lipophilicity and may facilitate π-π interactions in hydrophobic binding pockets .

Physicochemical Properties

While direct data for the target compound are lacking, analogs provide insights:

- 6m (): Exhibits IR peaks for C-Br (533 cm⁻¹) and NH (3319 cm⁻¹), with ¹H-NMR aromatic signals at δ 6.10–8.01 ppm . The target compound’s NMR may show similar aromatic patterns but distinct shifts due to the methanone linker.

- Solubility: The methanone group in the target compound may reduce solubility compared to ethylenediamine-containing S2 .

Q & A

Q. What are the optimal synthetic routes for (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving tetrazole and dihydroisoquinoline precursors. A typical approach involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 4-bromophenyl tetrazole derivatives with carbonylating agents (e.g., phosgene analogs) under anhydrous conditions .

- Step 2 : Couple the intermediate with 3,4-dihydroisoquinoline using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or acid-mediated cyclization .

- Critical Parameters : Temperature (reflux conditions at 80–110°C), solvent polarity (THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) significantly affect yield .

- Yield Optimization : Use inert atmospheres (argon/nitrogen) to prevent oxidation and side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and aromatic proton environments. For example, the 4-bromophenyl group shows distinct deshielded protons (~7.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch in tetrazole at ~1600 cm⁻¹, C=O at ~1700 cm⁻¹) .

- HPLC-Purity Analysis : Use reverse-phase C18 columns with acetonitrile/water gradients (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

- Methodological Answer :

- Standardized Assays : Use validated cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial studies) and control compounds (e.g., doxorubicin, ciprofloxacin) to ensure reproducibility .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) or membrane disruption tests (e.g., LIVE/DEAD staining for antimicrobial effects) to clarify primary targets .

- Structure-Activity Relationship (SAR) : Compare analogs with modified substituents (e.g., replacing bromine with chlorine) to isolate activity drivers .

Q. What experimental designs are recommended for studying the compound’s environmental fate and toxicity?

- Methodological Answer :

- Ecotoxicity Testing : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna LC₅₀) and biodegradability (closed bottle test) .

- Environmental Partitioning : Measure log P (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation .

- Advanced Analytics : Use LC-MS/MS to detect degradation products in simulated wastewater under UV irradiation .

Q. How can computational modeling enhance understanding of the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., EGFR kinase). Validate with mutagenesis studies .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- QSAR Modeling : Develop predictive models using descriptors like polar surface area and H-bond donors .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.